molecular formula C19H21N5O3S B2981904 2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide CAS No. 1396566-99-6

2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Cat. No.: B2981904
CAS No.: 1396566-99-6
M. Wt: 399.47
InChI Key: GUWQIYUGJFVXNU-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2-ethylthiobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminophenyl-2-methoxyethyl ketone to yield the benzamide intermediate.

  • Tetrazole Ring Formation: : The tetrazole ring is introduced by reacting the benzamide intermediate with sodium azide and triethylamine in a suitable solvent like dimethylformamide (DMF) under reflux conditions. This step forms the tetrazole ring attached to the phenyl group.

  • Final Assembly: : The final step involves the coupling of the tetrazole-substituted benzamide with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The ethylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The carbonyl group in the tetrazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, potassium carbonate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Various alkyl or aryl substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in biological systems.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be investigated for anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The tetrazole ring could interact with metal ions or hydrogen bond donors/acceptors in biological systems, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ethylthio)-N-(4-(4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
  • 2-(methylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Uniqueness

The unique combination of the ethylthio group, methoxyethyl group, and tetrazole ring in 2-(ethylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide distinguishes it from similar compounds. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-ethylsulfanyl-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-3-28-17-7-5-4-6-16(17)18(25)20-14-8-10-15(11-9-14)24-19(26)23(21-22-24)12-13-27-2/h4-11H,3,12-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWQIYUGJFVXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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